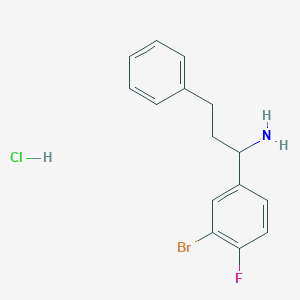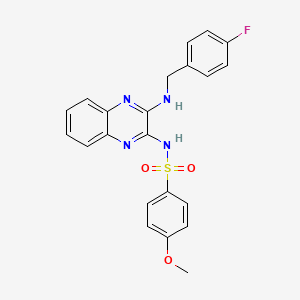![molecular formula C12H11NO3 B3001641 2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 329698-13-7](/img/structure/B3001641.png)
2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Human Leukocyte Elastase
2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione derivatives, specifically with alkylsulfonyl substitutions, have been found to exhibit significant inhibitory potency and selectivity against human leukocyte elastase (HLE) (Kerrigan & Shirley, 1996).
Synthesis and Antimicrobial Screening
Novel azaimidoxy compounds, including derivatives of this compound, have been synthesized and screened for antimicrobial activities. These derivatives show potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Xanthine Oxidase Inhibitor Properties
Isoindoline-1,3(2H)-dione derivatives have been studied for their xanthine oxidase inhibitory activities. Certain derivatives, particularly those with a phenyl ring, showed notable enhancement in inhibitory effect (Gunduğdu et al., 2020).
Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. These derivatives were created through epoxidation and subsequent reactions, indicating diverse applications in chemical synthesis (Tan et al., 2016).
Characterization of Isoindoline-1,3-dione Derivatives
Detailed structural and spectroscopic analysis of isoindoline-1,3-dione derivatives, such as 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione, has been performed, highlighting their complex chemical nature and potential for various applications (Dioukhane et al., 2021).
Crystal Structure and Conformation Analysis
The crystal structure and conformation of derivatives, such as 2-[(phenylamino) methyl]-isoindole-1,3-dione, have been extensively analyzed. These studies provide insights into the molecular arrangement and interactions, crucial for understanding their potential in biological functions (Franklin et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds, such as isoindolines and isoindoline-1,3-diones, have been found to modulate the dopamine receptor d3 , suggesting a potential role in the central nervous system.
Mode of Action
, isoindolines and isoindoline-1,3-diones are known to interact with the dopamine receptor D3. This interaction could potentially lead to changes in neurotransmission, affecting various physiological processes.
Biochemical Pathways
The modulation of dopamine receptor d3 by similar compounds suggests that dopaminergic pathways could be influenced .
Result of Action
Similar compounds have shown potential applications as antipsychotic agents and in the treatment of alzheimer’s disease due to their ability to modulate the dopamine receptor d3 and inhibit β-amyloid protein aggregation .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-but-3-en-2-yloxyisoindole-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 2-but-3-en-2-yloxyisoindole-1,3-dione has been shown to bind to certain proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 2-but-3-en-2-yloxyisoindole-1,3-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation and apoptosis. In cancer cells, 2-but-3-en-2-yloxyisoindole-1,3-dione can induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. Furthermore, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-but-3-en-2-yloxyisoindole-1,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, altering their structure and function. This binding can lead to the inhibition of transcription and translation processes, thereby affecting gene expression. Additionally, 2-but-3-en-2-yloxyisoindole-1,3-dione can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-but-3-en-2-yloxyisoindole-1,3-dione change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that 2-but-3-en-2-yloxyisoindole-1,3-dione can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of 2-but-3-en-2-yloxyisoindole-1,3-dione vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced .
Metabolic Pathways
2-but-3-en-2-yloxyisoindole-1,3-dione is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-but-3-en-2-yloxyisoindole-1,3-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 2-but-3-en-2-yloxyisoindole-1,3-dione is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression, or to the mitochondria, where it can influence cellular metabolism and apoptosis .
Propiedades
IUPAC Name |
2-but-3-en-2-yloxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-3-8(2)16-13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPIOOTOIHQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)ON1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)

![5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde](/img/structure/B3001567.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)
![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)
